molecular formula C8H8O2 B138565 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) CAS No. 128011-03-0

2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)

Cat. No. B138565
CAS RN: 128011-03-0
M. Wt: 136.15 g/mol
InChI Key: RBGCLUJZBUKQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a chemical compound that is also known as Bicyclo[1.1.1]pentane-1-carboxylic acid, 2-propyn-1-yl ester. It is a bicyclic compound that is widely used in scientific research due to its unique properties.1.1]pent-1-yl-(9CI).

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions, such as the formation of carbon-carbon bonds. It may also act as a catalyst in some reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI). However, it has been shown to have low toxicity and is not expected to have any significant effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of complex organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to handle due to its high reactivity and potential for explosive decomposition.

Future Directions

There are several future directions for the use of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on its unique properties. Additionally, it may be used in the synthesis of new materials with specific properties, such as high strength or conductivity. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a useful compound in scientific research due to its unique properties and high reactivity. It is used as a building block for the synthesis of complex organic compounds and has potential applications in the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with propargyl alcohol in the presence of a strong acid catalyst. The reaction results in the formation of the ester, which can be purified through distillation and recrystallization.

Scientific Research Applications

2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is widely used in scientific research as a building block for the synthesis of complex organic compounds. It is also used as a reagent in various chemical reactions, including the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, it has been used in the development of new drugs and pharmaceuticals.

properties

CAS RN

128011-03-0

Product Name

2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)prop-2-ynoic acid

InChI

InChI=1S/C8H8O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,3-5H2,(H,9,10)

InChI Key

RBGCLUJZBUKQQG-UHFFFAOYSA-N

SMILES

C1C2CC1(C2)C#CC(=O)O

Canonical SMILES

C1C2CC1(C2)C#CC(=O)O

synonyms

2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.